molecular formula C10H19N3 B13079651 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B13079651
M. Wt: 181.28 g/mol
InChI Key: KUEYELKJBNTIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, including two methyl groups and a 2-methylbutyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
  • 1,4-Dimethyl-3-(2-ethylbutyl)-1H-pyrazol-5-amine
  • 1,4-Dimethyl-3-(2-methylpentyl)-1H-pyrazol-5-amine

Uniqueness

1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structural features may result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2,4-dimethyl-5-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-7(2)6-9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3

InChI Key

KUEYELKJBNTIRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=NN(C(=C1C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.